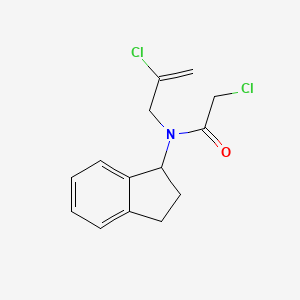

![molecular formula C7H5ClFN3 B2923280 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2068150-40-1](/img/structure/B2923280.png)

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

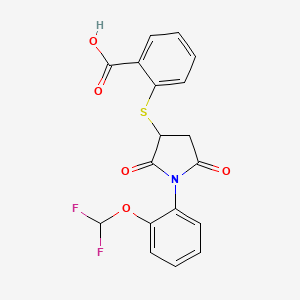

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an off-white solid with a molecular weight of 185.59 . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of a microwave technique . This method allows for the robust preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClFN3 . The InChI code is 1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 .Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 185.59 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Quantum Chemical Calculations and Molecular Docking Study

Pyrimidine derivatives, including compounds related to 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have significant roles in medicinal and pharmaceutical applications. The chemical structure and interactions of these compounds have been extensively studied using quantum chemical calculations (Ab Initio & DFT) and Hirshfeld surface analysis. These studies provide insights into the molecular interactions that contribute to the stability of crystal packing and the potential pharmacological interactions of these compounds. The research has explored the role of specific atoms in intermolecular interactions, highlighting the active participation of fluorine atoms in these processes. Such studies are crucial for understanding the pharmacological implications of these pyrimidine derivatives and guiding the design of new drugs with enhanced efficacy and reduced side effects (Gandhi et al., 2016).

Synthesis and Biological Activity

Research on the synthesis and biological activity of pyrimidine derivatives, including those related to this compound, has shown that these compounds can be synthesized through various chemical processes and have potential biological applications. For instance, studies have explored the electrophilic fluorination of pyrrolo[2,3-d]pyrimidine compounds, leading to the production of fluorinated derivatives. These studies are pivotal for developing new compounds with potential antibacterial, antiviral, or anticancer activities by exploring the effects of different substituents on the pyrimidine ring (Wang et al., 2004).

Fluorescent Probe for RNA Structure Monitoring

Pyrrolo[2,3-d]pyrimidine derivatives, such as Pyrrolo-C, have been utilized as fluorescent probes for monitoring RNA secondary structure formation. These compounds retain Watson-Crick base-pairing capacity and offer unique fluorescent properties that are useful for studying RNA structure, dynamics, and function. This application is particularly relevant in the context of understanding the molecular mechanisms of RNA-related diseases and developing RNA-targeted therapies (Tinsley & Walter, 2006).

Corrosion Inhibition in Metals

Studies have also explored the use of fluorine-substituted pyrimidine derivatives as efficient inhibitors for corrosion in metals. These compounds have shown significant corrosion inhibition efficiency, which is directly proportional to the concentration of the inhibitors. This research has practical implications for extending the lifespan of metals used in various industrial applications, demonstrating the versatility of pyrimidine derivatives beyond pharmaceutical uses (Kumar et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is tyrosine kinase , particularly the signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular communication and regulation .

Mode of Action

This compound acts as an inhibitor of tyrosine kinase, specifically STAT6 . By inhibiting the activity of these enzymes, it disrupts the signal transduction pathways, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation. By inhibiting STAT6, the compound can disrupt these processes, potentially leading to therapeutic effects .

Pharmacokinetics

The compound has been shown to have good bioavailability and is well-tolerated

Result of Action

The inhibition of STAT6 by this compound can lead to a variety of cellular effects. These may include changes in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects depend on the specific cellular context and the presence of other signaling molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the cells, and the specific characteristics of the tumor microenvironment

Safety and Hazards

Direcciones Futuras

The therapeutic potential of heterocyclic pyrimidine scaffolds, such as 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a topic of ongoing research . These compounds have demonstrated various biological activities and are valuable for medical applications . Future research may focus on further exploring the therapeutic potentials of these compounds and developing new synthesis methods .

Análisis Bioquímico

Biochemical Properties

It is known to be used in the preparation of tyrosine kinase inhibitors , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in tyrosine kinase signaling pathways.

Cellular Effects

Given its use in the preparation of tyrosine kinase inhibitors , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism associated with tyrosine kinase activity.

Molecular Mechanism

As a precursor to tyrosine kinase inhibitors , it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression related to tyrosine kinase signaling pathways.

Dosage Effects in Animal Models

Given its use in the preparation of tyrosine kinase inhibitors , it may exhibit threshold effects and potentially toxic or adverse effects at high doses.

Propiedades

IUPAC Name |

2-chloro-5-fluoro-7-methylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGRQYMMIVVNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=C(N=C21)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B2923200.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2923203.png)

![11-oxo-N-propyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2923204.png)

![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)